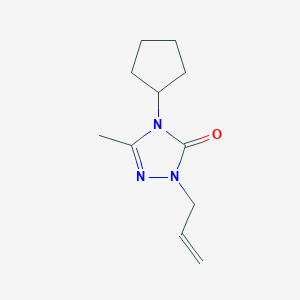
4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research for its potential therapeutic applications. This compound was first synthesized in the mid-1980s and has since been studied extensively for its pharmacological properties.
Scientific Research Applications
Pharmacological Properties : A study by Pitucha et al. (2009) on similar triazole derivatives revealed effects on the central nervous system in mice, indicating potential pharmacological applications (Pitucha, Chodkowska, Duda, & Jagiełło-wójtowicz, 2009).
Synthesis and Structural Analysis : Research by Hajib et al. (2020) focused on the synthesis of triheterocyclic regioisomers, which are precursors to triazolic α-amino acids. This work contributes to our understanding of the compound's structural properties and its potential in chemical synthesis (Hajib, Alami, Faraj, Kaşkaş, & Aouine, 2020).
Anticancer Activity : Kaczor et al. (2013) studied a derivative of 1,2,4-triazole for its anticancer properties. Their findings suggest that these compounds, including derivatives like the one , could have significant implications in cancer treatment (Kaczor, Pitucha, Karczmarzyk, Wysocki, Rzymowska, & Matosiuk, 2013).
Antimicrobial Activity : A study by Holla et al. (2005) synthesized and evaluated the antimicrobial activity of substituted 1,2,3-triazoles. Their research provides insights into the potential use of such compounds in combating microbial infections (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Novel Synthesis Methods : Toyooka and Kubota (1988) developed novel synthesis methods for 3, 5-disubstituted 4,5-dihydro-1H-1,2,4-triazoles, which could be relevant for the synthesis of the compound (Toyooka & Kubota, 1988).
Crystal Structure Analysis : Kariuki et al. (2021) performed a structural characterization of isostuctural triazole derivatives, contributing to the understanding of the molecular structure and properties of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
properties
IUPAC Name |
4-cyclopentyl-5-methyl-2-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-8-13-11(15)14(9(2)12-13)10-6-4-5-7-10/h3,10H,1,4-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLIXRNANFNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CCCC2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

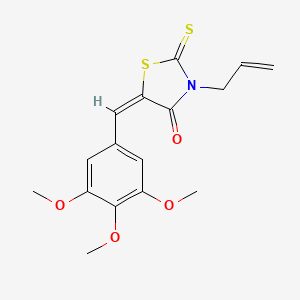

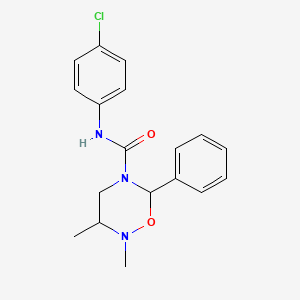
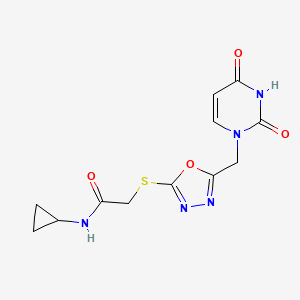
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)
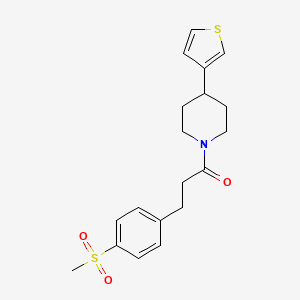
![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)


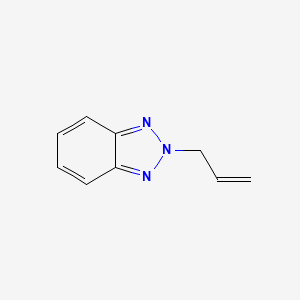
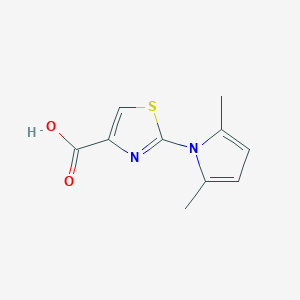
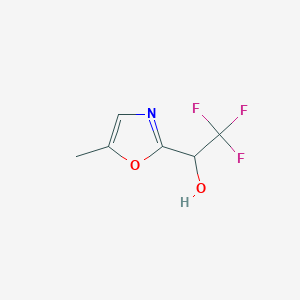
![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)
![N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2409874.png)